Oct3/4 Induction Potency in Cell-Based High-Throughput Screening
The core scaffold, represented by the lead compound O4I2 (ethyl ester 4-substitution), demonstrates high activity in enforcing Oct3/4 expression in human fibroblasts. The SAR study around this core indicates that derivatives with increased potency were identified, specifically noting that modifications to the 4-substituent (where N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide's N-benzylacetamide is located) can dramatically alter activity [1]. This places the target compound in a defined chemical evolution pathway aimed at optimizing pluripotency induction.
| Evidence Dimension | Pluripotency induction potential (Oct3/4 expression) |
|---|---|
| Target Compound Data | Not directly reported; positioned as a derivative of O4I2 with high activity potential based on SAR optimization of the 4-position. |
| Comparator Or Baseline | O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate): Reported as a potent Oct3/4 inducer. Specific derivatives showed 'increased activity'. |
| Quantified Difference | Not quantifiable for the target compound from available data. |
| Conditions | Cell-based high-throughput screening (HTS) using HEK293 and human fibroblast cell lines. |
Why This Matters
Indicates the compound's origin within a known chemical series for a high-value biological application, making it a relevant tool for pluripotency and reprogramming studies.
- [1] Cheng, X., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry, 58(15), 5742-5750. View Source
